molecular formula C37H52N3O5PS B607161 DMS(O)MT aminolink C6 CAS No. 1173109-53-9

DMS(O)MT aminolink C6

Cat. No.: B607161
CAS No.: 1173109-53-9
M. Wt: 681.87
InChI Key: AEUCXPPPONCIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

DMS(O)MT aminolink C6 is synthesized through a series of chemical reactions involving the coupling of various reagents. The key steps include:

    Coupling Reaction: The compound is synthesized by coupling a phosphoramidite with a hexyl linker and a trityl-protected amino group. .

    Cleavage and Deprotection: The cleavage of the trityl group is achieved using acidic conditions, such as 80% acetic acid or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound involves high-throughput manufacturing processes. The compound is produced in bulk quantities, ensuring high purity and consistency. The production process includes rigorous quality control measures, such as NMR and HPLC analysis, to ensure the compound meets the required specifications .

Mechanism of Action

DMS(O)MT aminolink C6 exerts its effects by providing a stable protective group for amino-oligonucleotides. The trityl group protects the amino group during oligonucleotide synthesis and can be easily cleaved under acidic conditions. This stability allows for higher oligonucleotide recovery and improved yield during cartridge purification .

Comparison with Similar Compounds

DMS(O)MT aminolink C6 is compared with other similar compounds, such as traditional MMT-protected amino groups. The key differences include:

List of Similar Compounds

Properties

CAS No.

1173109-53-9

Molecular Formula

C37H52N3O5PS

Molecular Weight

681.87

IUPAC Name

3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3

InChI Key

AEUCXPPPONCIRE-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)C)OCCC#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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